
FE-PE2I
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
FE-PE2I is a PET radioligand with a high affinity and selectivity for the dopamine transporter (DAT) . It is used for the assessment of dopamine transporter function in the striatum of the brain, particularly in the evaluation of Parkinsonian symptoms .
Synthesis Analysis
The synthesis of FE-PE2I involves a nucleophilic reaction of 18 F-fluoride with a tosylated precursor, followed by purification and reformulation . A study has reported the implementation of a high-yielding fully automated GMP-compliant synthesis of [18F]FE-PE2I on a Synthera®+ platform . This method achieved radiochemical yields (RCYs) up to 62%, allowing the isolation of 25 GBq of the formulated product .Molecular Structure Analysis
The molecular weight of FE-PE2I is 457.330. Its elemental composition includes Carbon (52.53%), Hydrogen (5.51%), Fluorine (4.15%), Iodine (27.75%), Nitrogen (3.06%), and Oxygen (7.00%) .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of FE-PE2I include a nucleophilic reaction of 18 F-fluoride with a tosylated precursor . The reaction solvent contains FE-PE2I or OTsE-PE2I, and the mixtures are heated to the specified reaction temperature .Physical And Chemical Properties Analysis
FE-PE2I exhibits good pharmacokinetics, making it a suitable PET radioligand for DAT quantification and imaging . It shows high peak activity in the brain shortly after injection, followed by fast washout . The radioactive uptake of FE-PE2I in the brain is according to the relative density of the DAT .Applications De Recherche Scientifique
1. Environmental Remediation
- Metallic Iron for Remediation : Metallic iron (Fe(0)) is explored for environmental remediation. It's presented as a reducing agent and as a generator of adsorbing and reducing agents. Despite being in its early stages, Fe(0) shows promise for efficient remediation systems (Noubactep, 2015).
2. Agriculture
- Iron Oxide Nanoparticles for Plant Growth : Iron oxide nanoparticles (Fe2O3 NPs) are studied as potential iron fertilizers. They demonstrate increased root length, plant height, biomass, and improved availability of Fe to plants, offering a replacement for traditional Fe fertilizers (Rui et al., 2016).
3. Energy Storage
- Electrolytes for Lithium-Ion Batteries : Fluoroethylene carbonate (FEC) and vinylene carbonate (VC), used as electrolyte additives in lithium-ion batteries, show the formation of cross-linked polymers which correlates with good capacity retention and high Coulombic efficiencies in silicon nanowire electrodes (Jin et al., 2018).
4. Medical Imaging
- Radioligand for Dopamine Transporter Imaging : [(18)F]FE-PE2I, a radioligand for dopamine transporter (DAT), shows suitability for accurate and stable DAT quantification in nonhuman primates and suggests that its radiation dose estimates would allow for maximal administered radioactivity in human subjects (Varrone et al., 2012).
5. Biomedical Applications
- Corrosion Resistance in Biomedical Materials : Plasma Electrolytic Oxidation (PEO) treatment in Ta-rich electrolyte improves the corrosion resistance of low-carbon steel for possible use as device implants. This suggests the potential of Ta-enriched Fe-based oxide coatings for medical devices (Marcuz et al., 2023).
Safety And Hazards
FE-PE2I is used in PET imaging, which is a noninvasive technique. The main route of excretion of FE-PE2I is via the urine . The effective dose equivalent is 0.023 mSv/MBq (4.6 mSv/200 MBq), with organ doses for the urinary bladder, liver, pancreas, and kidneys being 0.119, 0.046, 0.031, and 0.029 mGy/MBq, respectively .
Orientations Futures
FE-PE2I has emerged as the agent of choice for many physicians in the shift from the first generation of SPECT tracers . It has several clear advantages such as reduced radiation burden and better discrimination between healthy patients and early-stage Parkinson’s disease patients . Future developments in imaging neurotransmitter systems and improved tracers of neuroinflammation and synaptic density are expected .
Propriétés
Numéro CAS |
949091-68-3 |
|---|---|
Nom du produit |
FE-PE2I |
Formule moléculaire |
C20H25FINO2 |
Poids moléculaire |
457.32 |
Synonymes |
2-Fluoroethyl 8-[(2E)-3-iodoprop-2-en-1-yl]-3-(4-methylphenyl)-8-azabicyclo-[3.2.1]octane-2-carboxylate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



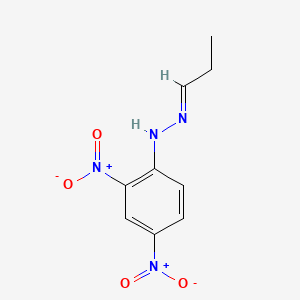
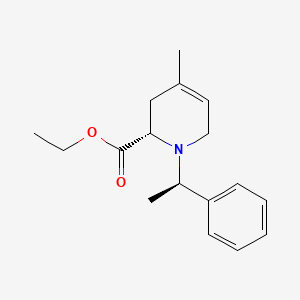
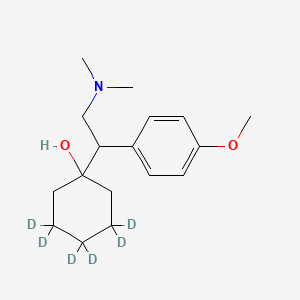
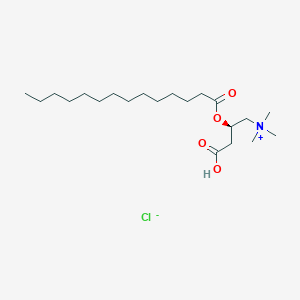
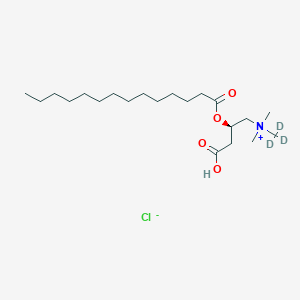
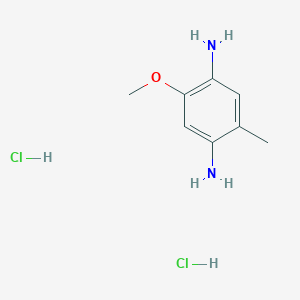
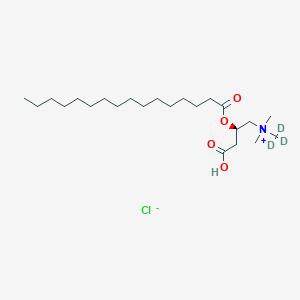
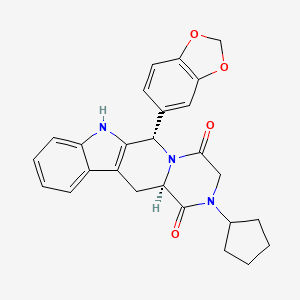
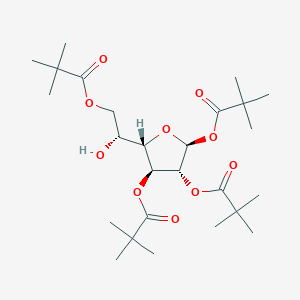
![2-[(2R,3S)-3-Vinyl-2-oxiranyl]pyridine](/img/structure/B1147592.png)